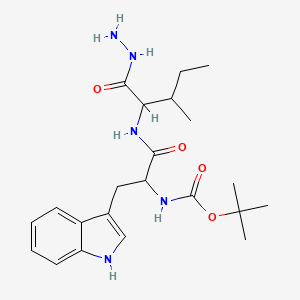
p-Nitrobenzyltributylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrobenzyltributylphosphonium iodide: is an organophosphorus compound that features a phosphonium ion bonded to a p-nitrobenzyl group and three butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrobenzyltributylphosphonium iodide typically involves the reaction of p-nitrobenzyl chloride with tributylphosphine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
p-Nitrobenzyl chloride+Tributylphosphine+Iodide source→p-Nitrobenzyltributylphosphonium iodide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: p-Nitrobenzyltributylphosphonium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The phosphonium ion can act as a nucleophile, participating in substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonium ion can undergo oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products:
Nucleophilic Substitution: Products include various substituted phosphonium salts.
Reduction: The major product is p-aminobenzyltributylphosphonium iodide.
Aplicaciones Científicas De Investigación
Chemistry: p-Nitrobenzyltributylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of p-nitrobenzyltributylphosphonium iodide involves its ability to participate in nucleophilic substitution reactions due to the presence of the phosphonium ion. The nitro group can also undergo reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparación Con Compuestos Similares
- p-Nitrobenzyltriphenylphosphonium iodide
- p-Nitrobenzyltrimethylphosphonium iodide
- p-Nitrobenzyltriethylphosphonium iodide
Comparison: p-Nitrobenzyltributylphosphonium iodide is unique due to the presence of three butyl groups, which can influence its solubility, reactivity, and overall chemical properties compared to similar compounds with different alkyl groups. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
73790-47-3 |
|---|---|
Fórmula molecular |
C19H33INO2P |
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
tributyl-[(4-nitrophenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C19H33NO2P.HI/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XWXHHAWDCPFVBS-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


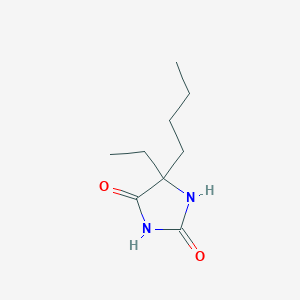
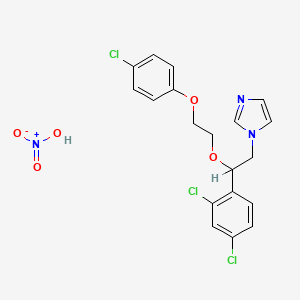
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
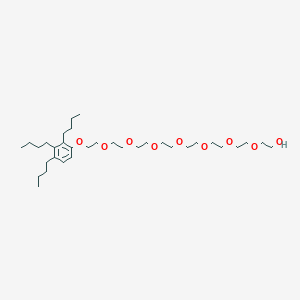
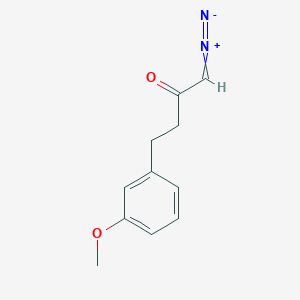
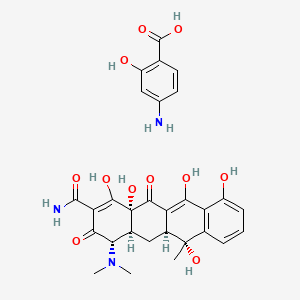
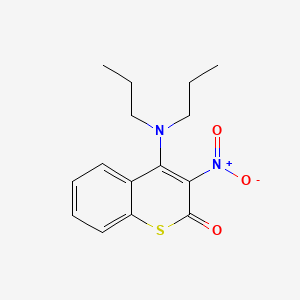
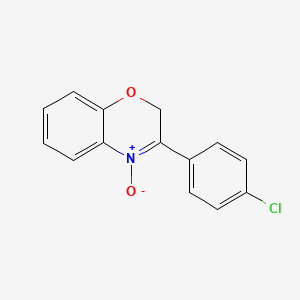
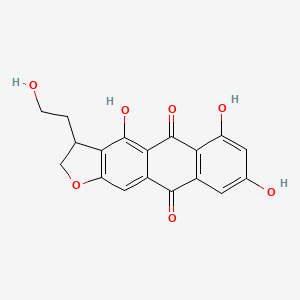
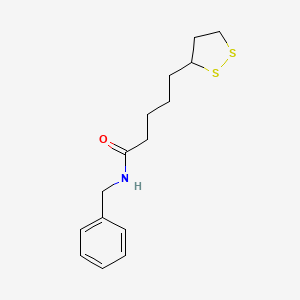
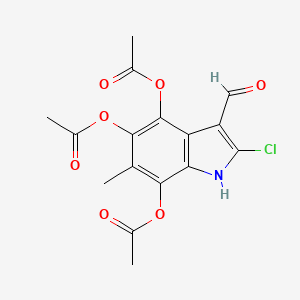
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
